molecular formula C26H17BrN2O2 B11661226 2-[(Z)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one

2-[(Z)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one

Cat. No.: B11661226
M. Wt: 469.3 g/mol
InChI Key: FXFJXSDTLJIRNM-QINSGFPZSA-N
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Description

2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a brominated hydroxyphenyl group, a naphthyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxyacetophenone: A simpler analog with a brominated hydroxyphenyl group.

    Naphthalene derivatives: Compounds with similar naphthyl groups but different functional groups attached.

    Quinazolinone derivatives: Compounds with variations in the quinazolinone core.

Uniqueness

2-[(1Z)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities not found in simpler analogs .

Properties

Molecular Formula

C26H17BrN2O2

Molecular Weight

469.3 g/mol

IUPAC Name

2-[(Z)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-naphthalen-1-ylquinazolin-4-one

InChI

InChI=1S/C26H17BrN2O2/c27-19-13-14-24(30)18(16-19)12-15-25-28-22-10-4-3-9-21(22)26(31)29(25)23-11-5-7-17-6-1-2-8-20(17)23/h1-16,30H/b15-12-

InChI Key

FXFJXSDTLJIRNM-QINSGFPZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)/C=C\C5=C(C=CC(=C5)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C=CC5=C(C=CC(=C5)Br)O

Origin of Product

United States

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